molecular formula C12H21NO4 B2365419 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351586-49-6

2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No. B2365419
M. Wt: 243.303
InChI Key: MXFNMEWUMNUFAI-UHFFFAOYSA-N
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Description

“2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is a chemical compound with the molecular formula C12H21NO4. It is related to the compound “1,5-dioxa-9-azaspiro[5.5]undecane”, which has the molecular weight of 157.21 .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is defined by its molecular formula C12H21NO4. The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” has the Inchi Code 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Stereoisomers : The stereoselective synthesis of (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a key intermediate for perhydrohistrionicotoxin, demonstrates the potential of 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone in creating structurally complex molecules (Ibuka et al., 1982).

  • Prins Cascade Cyclization : A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives shows the utility of similar compounds in forming spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

  • Conformational Study : Research on dioxa-1,3 aza-9 spiro[5,5]undecanes, with a structure closely related to 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, focuses on their conformations, which are influenced by substituents, highlighting the importance of such compounds in conformational studies (Bassus et al., 1978).

  • Aminomethylation Reactions : The use of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in reactions with primary amines and formaldehyde underlines the reactivity of similar spiro compounds in synthesizing diazaspiro derivatives (Khrustaleva et al., 2018).

  • Crystal Structure Analysis : The structural characterization of 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione reveals the importance of related compounds in crystallography (Zeng et al., 2010).

Biological and Chemical Synthesis Applications

  • Synthesis of Alcohols : Diastereo- and enantioselective routes to synthesize 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, as found in Bactrocera cucumis, indicate the potential of similar compounds in organic synthesis and their natural occurrence (Perkins et al., 1992).

  • Peptide Synthesis Reagents : The synthesis of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) demonstrates the role of such compounds in creating reagents for peptide synthesis (Rao et al., 2016).

  • Enantioselective Electrocatalysis : Nitroxyl radicals based on 1-azaspiro[5.5]undecane demonstrate their use in the enantioselective electrocatalytic oxidation of alcohols, highlighting the chemical versatility of such compounds (Kashiwagi et al., 1999).

  • Liquid-crystalline Properties : Studies on the liquid-crystalline properties of 1,5-dioxa-spiro[5.5]undecane derivatives underline the relevance of such compounds in materials science (Frach et al., 1989).

  • Spiroaminals in Natural Products : The presence of spiroaminals such as 1-oxa-7-azaspiro[5.5]undecane in natural products with significant biological activities underlines the biological relevance of compounds related to 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone (Sinibaldi & Canet, 2008).

properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-ethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-15-10-11(14)13-6-4-12(5-7-13)16-8-3-9-17-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNMEWUMNUFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC2(CC1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

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